

Generating VPS35 Conditional Knockout Mouse Models: Application Notes and Protocols

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This document provides detailed application notes and protocols for the generation of conditional knockout (cKO) mouse models for the Vacuolar Protein Sorting 35 (VPS35) gene. These models are invaluable tools for investigating the tissue-specific and temporal functions of VPS35, a key component of the retromer complex implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's.^{[1][2][3][4]}

Introduction to VPS35 and Conditional Knockout Strategy

VPS35 is an essential component of the retromer complex, which mediates the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network.^{[3][5][6]} This trafficking is crucial for various cellular processes, including receptor recycling, signaling, and autophagy.^{[3][5]} Germline knockout of VPS35 in mice is embryonically lethal, underscoring its fundamental role in development and necessitating the use of conditional knockout strategies to study its function in specific cell types and at different developmental stages.^{[7][8]}

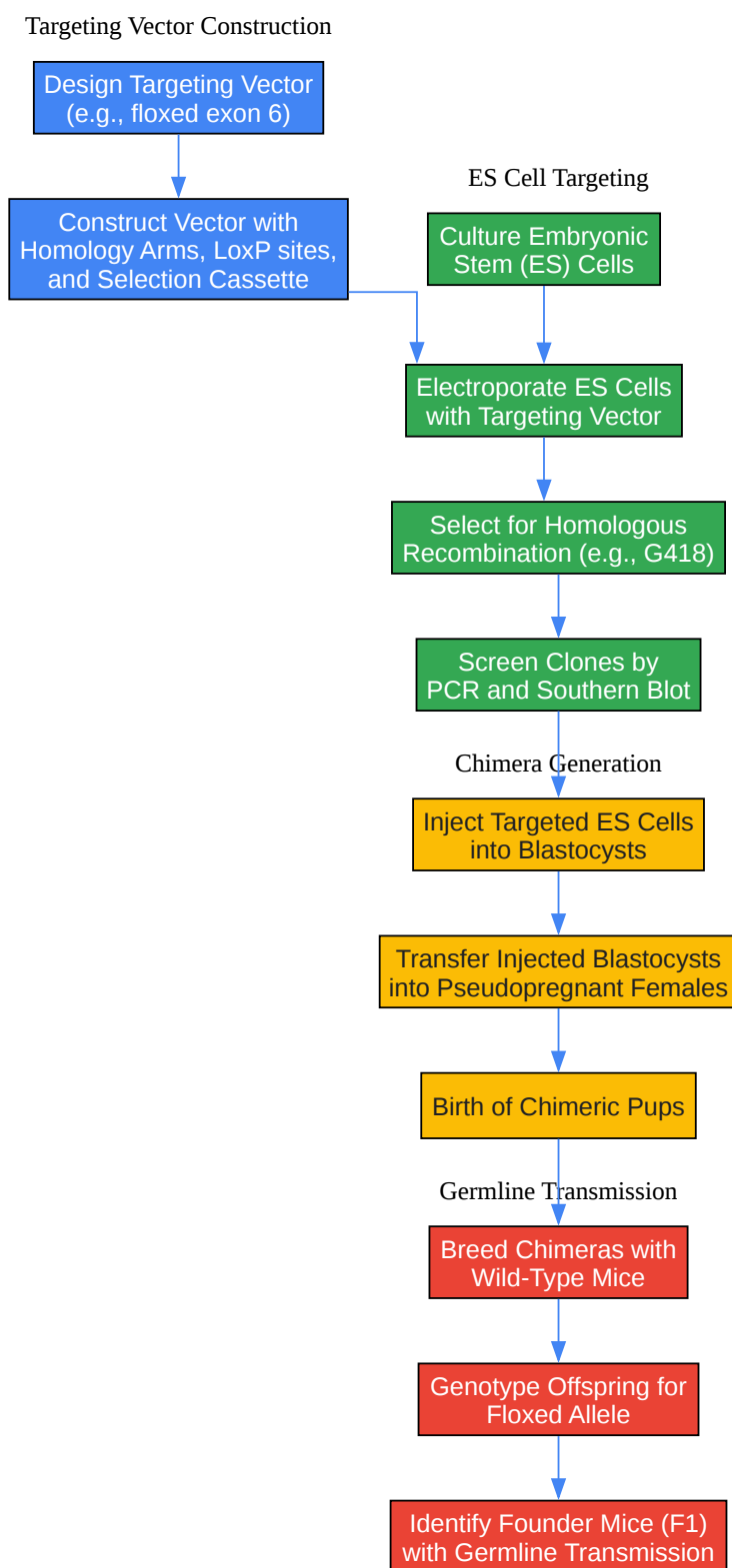
The Cre-LoxP system is the most common method for generating conditional knockouts.^{[1][9]} This strategy involves flanking a critical exon of the *Vps35* gene with LoxP sites ("floxing"). These "floxed" mice are then crossed with a mouse line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter. In cells where Cre is expressed, the

enzyme recognizes the LoxP sites and excises the intervening DNA, leading to a frameshift mutation and loss of functional **VPS35 protein**.

I. Generation of Vps35 Floxed Mice

The generation of a Vps35 conditional allele first requires the creation of a mouse line carrying LoxP sites around a critical exon of the Vps35 gene.

Experimental Workflow for Generating Vps35 Floxed Mice



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Caption: Workflow for generating Vps35 floxed mice.

Quantitative Data Summary: Targeting Vector and ES Cells

Parameter	Description	Reference
Targeted Exon	Exon 6 of the Vps35 gene is a common target for floxing.[7] [10] Another model has targeted exons 3 through 5.[1]	[1][7][10]
ES Cell Line	C57BL/6N-derived ES cells, such as JM8.N4 or JM8A3.N1, are frequently used.[7][11]	[7][11]
Selection Cassette	A neomycin resistance cassette (Neo) flanked by FRT sites is often included for positive selection.[7][10]	[7][10]
Screening Method	Southern blot and PCR are used to confirm correct targeting of the Vps35 locus in ES cell clones.[10][11]	[10][11]

Protocol 1: ES Cell Targeting

- Targeting Vector Linearization: Linearize the targeting vector with a suitable restriction enzyme to increase recombination efficiency.[11][12]
- ES Cell Culture: Culture mouse embryonic stem (ES) cells on a feeder layer of primary mouse embryonic fibroblasts (PMEFs) to maintain pluripotency.[12]
- Electroporation: Electroporate the linearized targeting vector into the ES cells. A common method is to use 25 µg of the targeting vector.[12][13]
- Selection: Culture the electroporated cells in media containing a selection agent (e.g., G418 for a neomycin resistance cassette) to select for cells that have incorporated the vector.[13]

- Clone Picking and Expansion: Pick resistant colonies, duplicate them onto new plates, and expand them for screening.[\[11\]](#)[\[14\]](#)
- Screening:
 - PCR Screening: Perform PCR on genomic DNA from the expanded clones using primers that flank the insertion site to identify potentially targeted clones.
 - Southern Blot Confirmation: Confirm correct homologous recombination and rule out random integration by performing Southern blot analysis on genomic DNA digested with appropriate restriction enzymes.[\[10\]](#)[\[11\]](#)

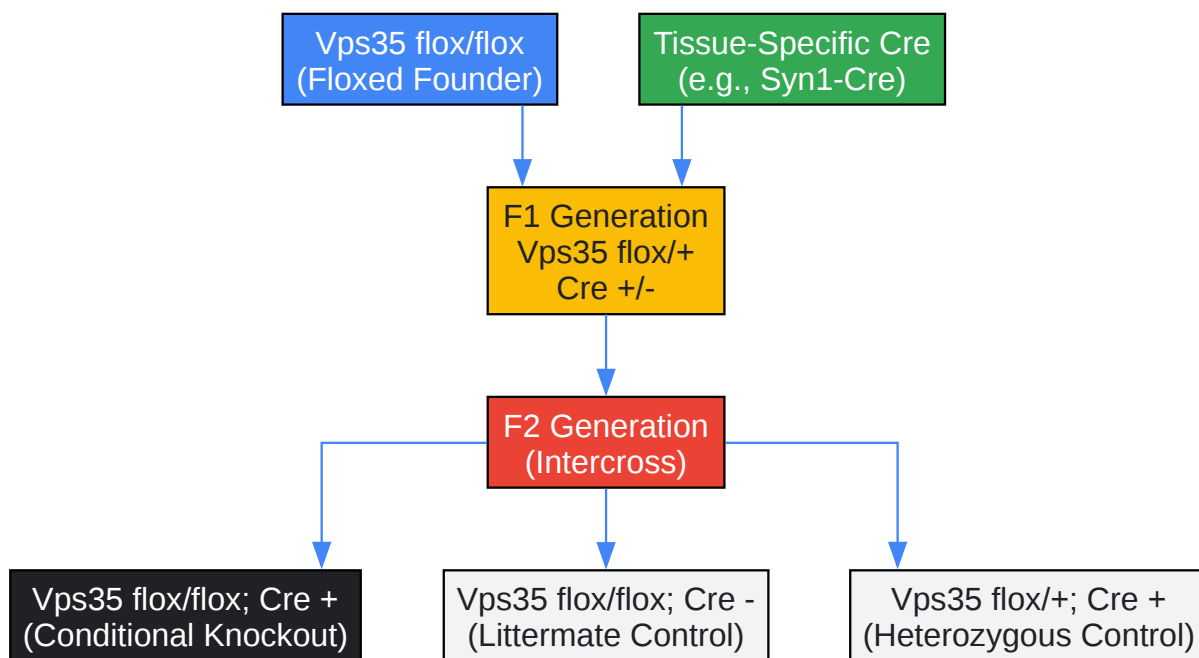
Protocol 2: Chimera Generation

- ES Cell Expansion: Expand the correctly targeted ES cell clones.
- Blastocyst Injection: Inject 10-15 of the targeted ES cells into the blastocoel of 3.5-day-old blastocysts from a donor mouse strain (e.g., C57BL/6J).[\[13\]](#)[\[15\]](#)[\[16\]](#)
- Uterine Transfer: Surgically transfer the injected blastocysts into the uterine horns of pseudopregnant recipient female mice.[\[15\]](#)[\[17\]](#)
- Chimera Identification: The resulting pups will be chimeras, identifiable by their coat color, which will be a mix of the ES cell line's coat color and the blastocyst donor's coat color.[\[15\]](#) The percentage of chimerism is estimated by the coat color contribution. High-percentage chimeras (ideally >50%) are more likely to achieve germline transmission.[\[15\]](#)

II. Generating Tissue-Specific Vps35 Conditional Knockout Mice

Once founder mice with the floxed Vps35 allele (Vps35^{flox/flox}) are established, they can be crossed with various Cre-driver lines to generate tissue-specific knockouts.

Breeding Strategy for Conditional Knockout



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Caption: Breeding scheme for Vps35 cKO mice.

Commonly Used Cre-Driver Lines for Vps35 Studies

Cre-Driver Line	Promoter	Expression Pattern	Resulting Phenotype of Vps35 cKO	Reference
Synapsin-1-Cre (Syn1-Cre)	Synapsin-1	Pan-neuronal, starting at embryonic day 12.5.[7]	Motor deficits, spinal cord motor neuron degeneration, and early post-natal lethality.[7][18]	[7][18]
DAT-Cre	Dopamine Transporter	Dopaminergic neurons.[2]	Age-dependent loss of dopaminergic neurons, a key feature of Parkinson's disease.[2]	[2]
Neurod6-Cre	Neurod6	Pyramidal neurons in the neocortex and hippocampus. [19]	Deficits in neurovascular coupling in the developing brain. [19]	[19]
CMV-Cre	Cytomegalovirus	Ubiquitous expression, leads to germline deletion.	Used to generate germline knock-in models from conditional alleles.[8]	[8]

Protocol 3: Genotyping of Vps35 Conditional Knockout Mice

Genotyping is performed using PCR on genomic DNA extracted from tail biopsies.

- DNA Extraction: Extract genomic DNA from a small piece of tail tissue.

- PCR Amplification: Set up separate PCR reactions to detect the wild-type, floxed, and Cre alleles.
- Primer Design:
 - For the Vps35 floxed allele: Use primers that flank one of the LoxP sites. The product size will differ between the wild-type and floxed alleles.
 - For the Cre allele: Use primers specific to the Cre recombinase gene.
- Gel Electrophoresis: Run the PCR products on an agarose gel to visualize the bands and determine the genotype of each mouse.

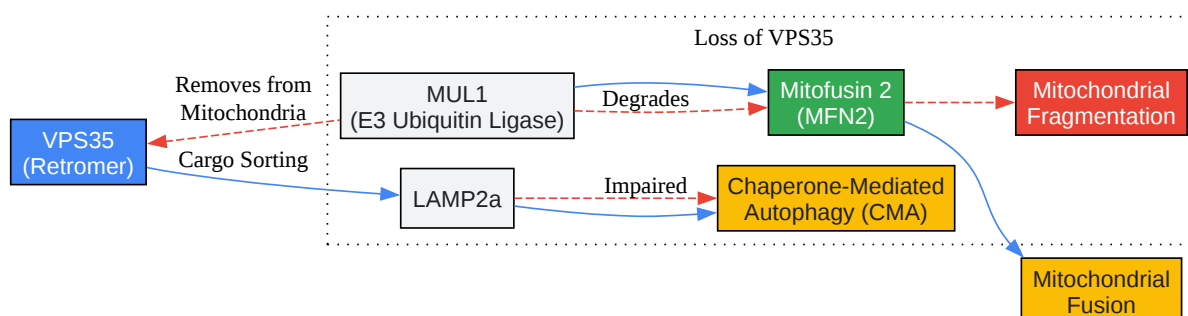
Example PCR Primer Locations:

- A forward primer upstream of the 5' LoxP site and a reverse primer downstream of the 5' LoxP site can differentiate the wild-type from the floxed allele.
- A separate pair of primers specific to the Cre transgene is used to determine the presence or absence of Cre.

III. VPS35 Signaling Pathways

Depletion of VPS35 has been shown to impact several key cellular signaling pathways.

VPS35 in Autophagy and Mitochondrial Homeostasis

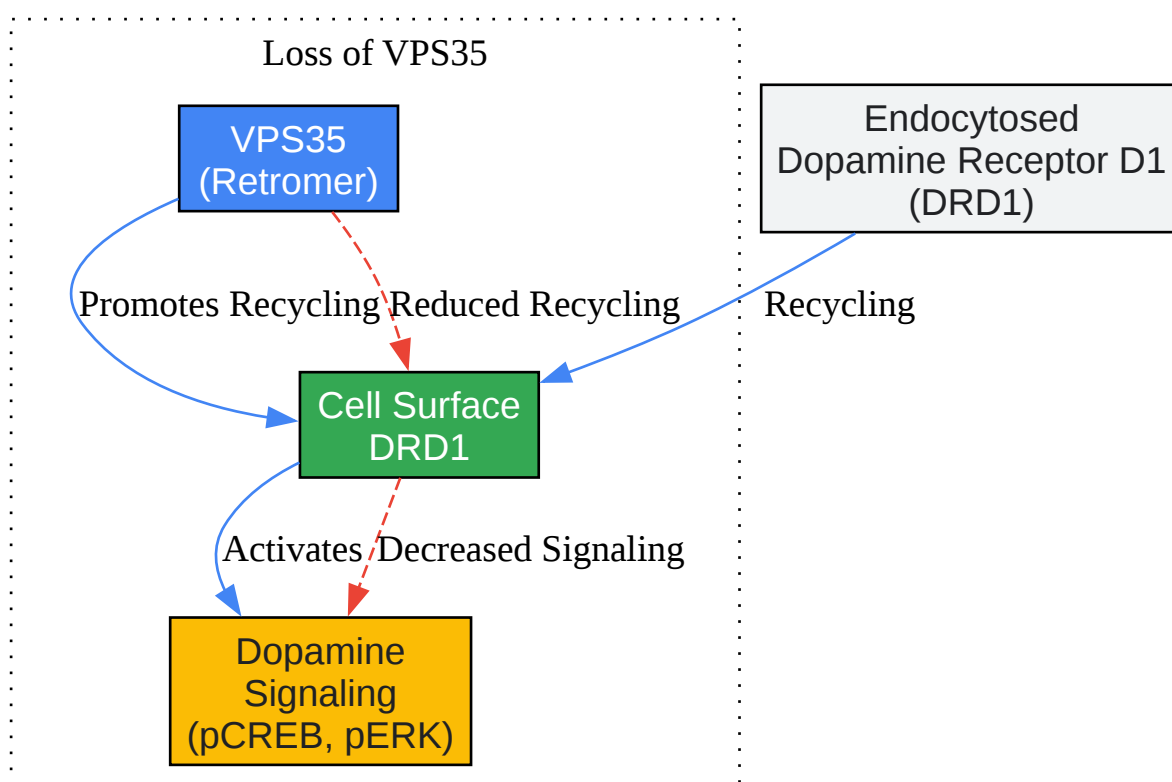


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Caption: VPS35's role in mitochondrial dynamics and autophagy.

Loss of VPS35 function leads to increased levels of the E3 ubiquitin ligase MUL1 on the mitochondrial outer membrane.[5] This results in the degradation of Mitofusin 2 (MFN2), a key protein for mitochondrial fusion, leading to mitochondrial fragmentation and dysfunction.[5][20] Additionally, VPS35 is involved in sorting the chaperone-mediated autophagy (CMA) receptor LAMP2a, and its deficiency impairs CMA.[7]

VPS35 in Dopamine Receptor Signaling

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Caption: VPS35's role in dopamine receptor trafficking.

VPS35 interacts with the Dopamine Receptor D1 (DRD1) and is crucial for its recycling to the cell surface after endocytosis.[21] Loss of VPS35 function leads to reduced surface levels of DRD1 and consequently, impaired downstream signaling, including the phosphorylation of

CREB and ERK.[21] This mechanism is particularly relevant to the dopaminergic neurodegeneration observed in Parkinson's disease.[6][21]

Conclusion

The generation of VPS35 conditional knockout mouse models provides a powerful platform for dissecting the complex roles of the retromer complex in health and disease. By combining floxed Vps35 mice with a growing library of Cre-driver lines, researchers can achieve precise spatial and temporal control over gene deletion, enabling detailed investigation into the molecular mechanisms underlying neurodegeneration and other pathological processes. These models are essential for the preclinical evaluation of therapeutic strategies aimed at modulating retromer function.

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